(3E,9E)-16-benzyl-2,5,12-trihydroxy-5,7,13,14-tetramethyl-17-azatricyclo[9.7.0.01,15]octadeca-3,9,13-trien-18-one
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Overview
Description
(3E,9E)-16-benzyl-2,5,12-trihydroxy-5,7,13,14-tetramethyl-17-azatricyclo[9.7.0.01,15]octadeca-3,9,13-trien-18-one is a fungal-derived natural product characterized by the presence of an isoindolone nucleus fused to a macrocyclic ring. This compound belongs to the cytochalasan family, which is known for its diverse structures and broad spectrum of bioactivities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cytochalasans, including (3E,9E)-16-benzyl-2,5,12-trihydroxy-5,7,13,14-tetramethyl-17-azatricyclo[9.7.0.01,15]octadeca-3,9,13-trien-18-one, typically involves bioinspired strategies. These strategies often mimic the natural biosynthetic pathways of the compounds. The synthesis usually starts with the construction of the isoindolone core, followed by the formation of the macrocyclic ring . Key steps include cyclization reactions and functional group modifications under specific conditions .
Industrial Production Methods
Industrial production of cytochalasans is less common due to the complexity of their structures. advancements in synthetic biology and fermentation technology have made it possible to produce these compounds on a larger scale. The use of genetically engineered fungi or bacteria to produce cytochalasans through fermentation is a promising approach .
Chemical Reactions Analysis
Types of Reactions
(3E,9E)-16-benzyl-2,5,12-trihydroxy-5,7,13,14-tetramethyl-17-azatricyclo[9.7.0.01,15]octadeca-3,9,13-trien-18-one undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated or ketone derivatives, while reduction reactions may produce alcohols or alkanes .
Scientific Research Applications
(3E,9E)-16-benzyl-2,5,12-trihydroxy-5,7,13,14-tetramethyl-17-azatricyclo[9.7.0.01,15]octadeca-3,9,13-trien-18-one has a wide range of scientific research applications, including:
Mechanism of Action
(3E,9E)-16-benzyl-2,5,12-trihydroxy-5,7,13,14-tetramethyl-17-azatricyclo[9.7.0.01,15]octadeca-3,9,13-trien-18-one exerts its effects by binding to actin filaments, thereby inhibiting their polymerization and disrupting the cytoskeleton. This leads to changes in cell shape, motility, and division. The compound targets specific molecular pathways involved in actin filament dynamics, making it a valuable tool for studying cellular processes .
Comparison with Similar Compounds
Similar Compounds
(3E,9E)-16-benzyl-2,5,12-trihydroxy-5,7,13,14-tetramethyl-17-azatricyclo[9.7.0.01,15]octadeca-3,9,13-trien-18-one is similar to other cytochalasans, such as Cytochalasin B, Cytochalasin D, and Cytochalasin E. These compounds share a common isoindolone core and exhibit similar bioactivities .
Uniqueness
What sets this compound apart is its unique macrocyclic ring structure and specific bioactivity profile. Unlike other cytochalasans, this compound has distinct effects on actin filament dynamics and cellular processes .
Properties
CAS No. |
108050-26-6 |
---|---|
Molecular Formula |
C28H37NO4 |
Molecular Weight |
451.6 g/mol |
IUPAC Name |
(1R,2R,3E,5R,7S,9E,11R,12S,15R,16S)-16-benzyl-2,5,12-trihydroxy-5,7,13,14-tetramethyl-17-azatricyclo[9.7.0.01,15]octadeca-3,9,13-trien-18-one |
InChI |
InChI=1S/C28H37NO4/c1-17-9-8-12-21-25(31)19(3)18(2)24-22(15-20-10-6-5-7-11-20)29-26(32)28(21,24)23(30)13-14-27(4,33)16-17/h5-8,10-14,17,21-25,30-31,33H,9,15-16H2,1-4H3,(H,29,32)/b12-8+,14-13+/t17-,21-,22-,23+,24-,25+,27-,28+/m0/s1 |
InChI Key |
UMHVFKLUODBPSC-USMISTALSA-N |
Isomeric SMILES |
C[C@H]1C/C=C/[C@H]2[C@@H](C(=C([C@@H]3[C@@]2([C@@H](/C=C/[C@](C1)(C)O)O)C(=O)N[C@H]3CC4=CC=CC=C4)C)C)O |
SMILES |
CC1CC=CC2C(C(=C(C3C2(C(C=CC(C1)(C)O)O)C(=O)NC3CC4=CC=CC=C4)C)C)O |
Canonical SMILES |
CC1CC=CC2C(C(=C(C3C2(C(C=CC(C1)(C)O)O)C(=O)NC3CC4=CC=CC=C4)C)C)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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